molecular formula C8H12N2O2S B5523832 2-[(2-Methylpropyl)sulfanyl]pyrimidine-4,6-diol

2-[(2-Methylpropyl)sulfanyl]pyrimidine-4,6-diol

Cat. No.: B5523832
M. Wt: 200.26 g/mol
InChI Key: RWZHSYSXUAUASX-UHFFFAOYSA-N
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Description

2-[(2-Methylpropyl)sulfanyl]pyrimidine-4,6-diol is a heterocyclic compound with a pyrimidine ring substituted with a 2-methylpropylsulfanyl group at the 2-position and hydroxyl groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropyl)sulfanyl]pyrimidine-4,6-diol typically involves the introduction of the 2-methylpropylsulfanyl group onto a pyrimidine ring. One common method is the reaction of 2-chloropyrimidine-4,6-diol with 2-methylpropylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropyl)sulfanyl]pyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming a dihydropyrimidine derivative.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

2-[(2-Methylpropyl)sulfanyl]pyrimidine-4,6-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropyl)sulfanyl]pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. Additionally, the hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylsulfanyl-pyrimidine-4,6-diol: Similar structure but with a methylsulfanyl group instead of a 2-methylpropylsulfanyl group.

    2-Methylthio-4,6-pyrimidinedione: Contains a thioether group and lacks hydroxyl groups.

    4,6-Dihydroxy-2-methylthiopyrimidine: Similar structure but with a methylthio group.

Uniqueness

2-[(2-Methylpropyl)sulfanyl]pyrimidine-4,6-diol is unique due to the presence of the 2-methylpropylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-hydroxy-2-(2-methylpropylsulfanyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-5(2)4-13-8-9-6(11)3-7(12)10-8/h3,5H,4H2,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZHSYSXUAUASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC(=CC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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